7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Overview
Description
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine analogues, to which this compound belongs, have been recognized as significant in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb . More research is needed to elucidate the exact interaction of this compound with its targets.
Biochemical Pathways
Given the anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that this compound may interfere with the biochemical pathways involved in the survival and replication of mycobacterium tuberculosis .
Result of Action
Given the anti-tb activity of imidazo[1,2-a]pyridine analogues, it can be inferred that this compound may inhibit the growth and replication of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde involves the Cu-catalyzed synthesis using ethyl tertiary amines as carbon sources . The reaction is typically carried out in a sealed tube under an air atmosphere, with the reaction mixture being monitored by TLC or GC-MS analysis . The product is then purified by silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions similar to those used in laboratory settings. This includes the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar in structure but with a methyl group instead of a methoxy group.
Imidazo[1,2-A]pyridine-3-carbaldehyde: Lacks the methoxy group, making it less hydrophobic.
Uniqueness
7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the methoxy group, which enhances its hydrophobicity and can influence its biological activity and solubility in organic solvents .
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-2-3-11-7(6-12)5-10-9(11)4-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNJFUBUDMCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896722-39-7 | |
Record name | 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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